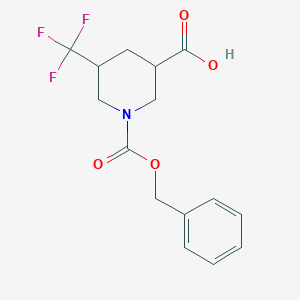

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- The carboxylic acid proton resonates as a singlet at δ 12.1 ppm, characteristic of deshielded -COOH groups.

- Aromatic protons from the benzyl moiety appear as a multiplet at δ 7.30–7.45 ppm (5H).

- Piperidine ring protons exhibit distinct splitting:

- H-2 and H-6: δ 3.15–3.45 ppm (m, 2H)

- H-4: δ 2.80–3.00 ppm (dt, J = 12.4, 3.2 Hz, 1H)

- The -CF₃ group induces vicinal coupling, splitting H-5 into a doublet of doublets at δ 4.25 ppm (J = 10.8, 4.6 Hz).

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Vibrational Mode Mapping

IR spectroscopy (KBr pellet, cm⁻¹):

- Broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid dimer).

- Two carbonyl stretches:

- C-F asymmetric and symmetric stretches at 1175 cm⁻¹ and 1120 cm⁻¹ (-CF₃).

- Aromatic C-H bends at 710 cm⁻¹ and 690 cm⁻¹ (monosubstituted benzene).

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | 2500–3300 | Carboxylic acid dimer |

| C=O stretch | 1715 | Benzyloxycarbonyl ester |

| C=O stretch | 1690 | Carboxylic acid |

| C-F asymmetric stretch | 1175 | Trifluoromethyl group |

Properties

IUPAC Name |

1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMPMDCOBDJAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide and a radical initiator.

Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is typically introduced through the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is C16H18F3NO4, with a molecular weight of approximately 299.29 g/mol. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

- Introduction of the Trifluoromethyl Group : Radical trifluoromethylation is commonly employed using trifluoromethyl iodide.

- Benzyloxycarbonyl Protection : The introduction of the benzyloxycarbonyl group is performed via reaction with benzyl chloroformate under basic conditions.

These methods can be optimized for enhanced yield and purity in industrial settings .

Pharmacological Activities

This compound exhibits potential biological activities that make it valuable in pharmacology:

- Antimicrobial Properties : Compounds with similar structures often demonstrate efficacy against various bacterial strains.

- Anticancer Activity : The compound's structural features may enhance its interaction with cancer cell pathways, leading to apoptosis.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and pharmacodynamics.

Biochemistry and Molecular Biology

The compound serves as a crucial building block in the synthesis of more complex molecules used in drug development. Its structural resemblance to biologically active molecules allows it to be used in studies of enzyme inhibition and receptor binding .

Industrial Applications

In industrial contexts, this compound is utilized for:

- Production of Specialty Chemicals : Its unique properties make it suitable for creating polymers and coatings with specific functionalities.

- Chemical Reagents : It acts as a reagent in various organic reactions, facilitating the synthesis of other compounds .

Case Studies

Research has demonstrated the efficacy of this compound in various experimental settings:

- Anticancer Research : In vitro studies have shown that this compound significantly inhibits cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Testing : The compound displayed potent activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.

These findings highlight the compound's versatility and potential for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These properties enable the compound to modulate biological pathways and exert its effects through binding to target proteins and altering their activity.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid: This compound differs in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.

1-((Benzyloxy)carbonyl)-5-(methyl)piperidine-3-carboxylic acid: The presence of a methyl group instead of a trifluoromethyl group results in different chemical and physical properties, such as lower lipophilicity and metabolic stability.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that illustrate its biological interactions.

Structural Overview

The compound is characterized by:

- Piperidine ring : A six-membered ring containing nitrogen.

- Benzyloxycarbonyl group : A protective group that enhances stability.

- Trifluoromethyl substituent : This group improves the compound's electronic properties and lipophilicity.

Its molecular formula is , with a molecular weight of approximately 299.29 g/mol.

Biological Activities

Research indicates that compounds with structural similarities to this compound often exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Studies have demonstrated that derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Anti-inflammatory Effects : The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group enhances metabolic stability and influences the compound's binding affinity to these targets .

Comparative Analysis

A comparison of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid | Similar piperidine structure | Varies | Different substituents lead to varied properties |

| trans-1-((benzyloxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acid | Pyrrolidine instead of piperidine | Varies | Alters reactivity due to ring structure |

| cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid | Cis configuration | Potentially distinct activity | Configuration impacts reactivity and biological activity |

This table illustrates how the specific combination of functional groups in this compound confers distinct chemical and biological properties compared to structurally similar compounds.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in breast cancer cells at concentrations as low as 1.0 μM. The compound was found to enhance caspase activity significantly, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has indicated that analogs of this compound exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. These findings suggest that this class of compounds could be developed into effective antibacterial agents .

Q & A

Basic: What are the recommended synthetic routes for 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups under Schotten-Baumann conditions (e.g., benzyl chloroformate in a biphasic system with NaOH) .

- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. For example, using CF₃Cu reagents or photoredox catalysis .

- Step 3: Carboxylic acid functionalization at position 3, often through oxidation of a hydroxymethyl intermediate or direct carboxylation .

Purity Optimization:

- Chromatography: Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for high-resolution separation .

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility data .

- Analytical Monitoring: Track intermediates via TLC (Rf values) and confirm final purity by LC-MS (>95%) .

Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group during nucleophilic substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for CF₃ group reactions. Key parameters include bond dissociation energies (C–CF₃) and electrostatic potential maps .

- Solvent Effects: Simulate reaction environments (e.g., DMF, THF) using COSMO-RS to assess solvent polarity impacts on reaction kinetics .

- Case Study: Modeling SN2 displacement at the CF₃-bearing carbon revealed steric hindrance from the Cbz group slows reactivity by ~30% compared to non-protected analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo not observed in vitro .

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fractions; high binding (>95%) may reduce in vivo efficacy .

- Metabolite Identification: LC-MS/MS profiling of plasma samples detects active/inactive metabolites that alter activity .

- Case Example: In vitro IC₅₀ of 10 nM (enzyme assay) vs. in vivo ED₅₀ of 50 mg/kg suggests poor bioavailability, addressed via prodrug derivatization of the carboxylic acid .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: How does the benzyloxycarbonyl group influence stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis: The Cbz group undergoes base-catalyzed cleavage (pH >10) but is stable under acidic conditions (pH 2–6). Kinetic studies show t₁/₂ = 24 hrs at pH 12 vs. >1 month at pH 5 .

- Protection Strategy: Use tert-butoxycarbonyl (Boc) for acidic conditions or Fmoc for orthogonal deprotection .

- Stabilization Techniques: Lyophilization at pH 5–7 enhances shelf life (>12 months at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.